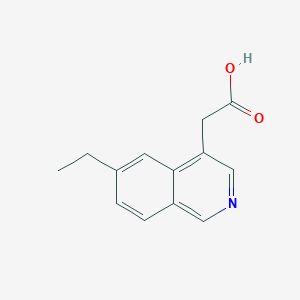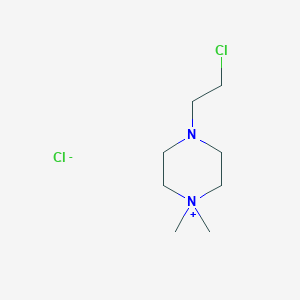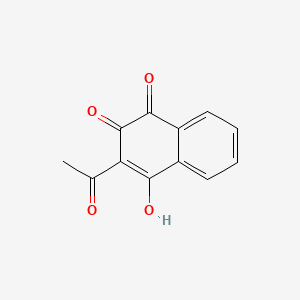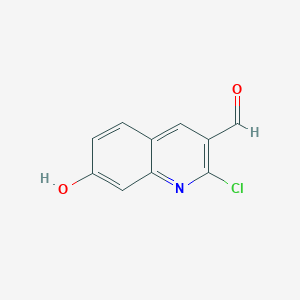
4,6-Dichloroquinazolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloroquinazolin-2-ol: is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloroquinazolin-2-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dichloroaniline with formamide under acidic conditions to form the quinazoline ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification steps are crucial to ensure the quality of the final product.
化学反応の分析
反応の種類: 4,6-ジクロロキナゾリン-2-オールは、次のような様々な化学反応を起こします。
置換反応: 位置4と6の塩素原子は、適切な条件下で、アミンやチオールなどの他の求核剤と置換できます。
酸化反応と還元反応: 位置2の水酸基は、酸化されてキナゾリノン誘導体になるか、還元されてジヒドロキナゾリン誘導体になることができます。
一般的な試薬と条件:
置換反応: ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中で、水素化ナトリウム(NaH)または炭酸カリウム(K2CO3)などの試薬が一般的に使用されます。
酸化反応: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤を使用できます。
還元反応: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
主要な生成物:
置換反応: 様々な官能基を持つ置換キナゾリン誘導体。
酸化反応: キナゾリノン誘導体。
還元反応: ジヒドロキナゾリン誘導体。
4. 科学研究への応用
化学:
- より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
- 新しい合成方法の開発に使用されます。
生物学:
- 酵素阻害剤としての可能性について調査されています。
- 生物学的巨大分子との相互作用について研究されています。
医学:
- 抗癌特性について検討されています。
- 抗菌および抗真菌活性について評価されています。
産業:
- 特定の特性を持つ新素材の開発に利用されています。
- 農薬や医薬品の合成に適用されています。
科学的研究の応用
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its anticancer properties.
- Evaluated for its antimicrobial and antifungal activities.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
作用機序
4,6-ジクロロキナゾリン-2-オールの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を阻害することができます。塩素原子と水酸基の存在により、標的分子との水素結合と疎水性相互作用が可能になります。これらの相互作用は、正常な細胞プロセスを阻害し、目的とする生物学的効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物:
2,4-ジクロロキナゾリン: 構造は似ていますが、位置2の水酸基がありません。
4,7-ジクロロキノリン: 位置4と7に塩素原子がありますが、環構造が異なります。
2-(4-ブロモフェニル)-キナゾリン-4(3H)-オン: 臭素原子と異なる置換パターンが含まれています。
ユニークさ: 4,6-ジクロロキナゾリン-2-オールは、塩素原子と水酸基の特定の位置によってユニークであり、独特の化学的および生物学的特性を付与します。
類似化合物との比較
2,4-Dichloroquinazoline: Similar structure but lacks the hydroxyl group at position 2.
4,7-Dichloroquinoline: Contains chlorine atoms at positions 4 and 7 but has a different ring structure.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Contains a bromine atom and a different substitution pattern.
Uniqueness: 4,6-Dichloroquinazolin-2-ol is unique due to the specific positioning of chlorine atoms and the hydroxyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C8H4Cl2N2O |
|---|---|
分子量 |
215.03 g/mol |
IUPAC名 |
4,6-dichloro-3H-quinazolin-2-one |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-2-6-5(3-4)7(10)12-8(13)11-6/h1-3H,(H,11,12,13) |
InChIキー |
DSCIVJDTQKYMNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=O)NC(=C2C=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)

![2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one](/img/structure/B11892533.png)
![2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11892539.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)

![8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)
![2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride](/img/structure/B11892560.png)

![Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-](/img/structure/B11892581.png)




